molecular formula C17H14N4O3S3 B3305697 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 923678-69-7

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B3305697
CAS No.: 923678-69-7
M. Wt: 418.5 g/mol
InChI Key: HEPKQOYDZUTJDA-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound featuring a benzothiazole core. This compound's structure suggests it has intriguing chemical and biological properties, making it a valuable subject in diverse research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves a multi-step process:

  • Formation of the benzothiazole ring: : This is generally achieved via cyclization reactions involving ortho-amino thiophenols and carboxylic acids or their derivatives under acidic conditions.

  • Dimethylsulfamoyl group introduction: : The dimethylsulfamoyl moiety is typically introduced via nucleophilic substitution reactions.

  • Amidation reaction: : Finally, amidation to form the carboxamide linkage involves coupling agents such as carbodiimides under mild to moderate conditions.

Industrial Production Methods

Industrial production of this compound might involve more streamlined methods to enhance yield and reduce costs. Methods such as continuous flow synthesis, microwave-assisted organic synthesis (MAOS), and optimization of reaction conditions play a key role.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various reactions, including:

  • Oxidation: : Reacts with strong oxidizing agents, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive reactions can modify the sulfamoyl or benzothiazole groups.

  • Substitution: : Electrophilic or nucleophilic substitutions alter different parts of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, peracids, etc.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride, etc.

  • Substitution reagents: : Halogens, alkyl halides, etc., under catalyzed or non-catalyzed conditions.

Major Products

The products of these reactions depend on the conditions but often include modified benzothiazole derivatives with altered electronic and steric properties.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide finds application in:

  • Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecules.

  • Biology: : Explored for its potential in modulating biological pathways.

  • Medicine: : Investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: : Utilized in the development of materials with specific properties, like fluorescence or catalytic activity.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. It can modulate biochemical pathways by binding to these targets and altering their activity. Detailed studies reveal pathways such as oxidative stress response and signal transduction are commonly involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole-2-carboxamide: : Lacks the dimethylsulfamoyl group, offering different chemical reactivity.

  • 6-(methylsulfamoyl)-1,3-benzothiazol-2-yl derivatives: : Variation in the sulfamoyl group influences biological activity.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S3/c1-21(2)27(23,24)10-7-8-12-14(9-10)26-17(19-12)20-15(22)16-18-11-5-3-4-6-13(11)25-16/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPKQOYDZUTJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 6
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

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